p-(3,4-Difluorophenylethynyl)phenol
Description
Contextualization within Fluorinated Aromatic Compounds Research
The introduction of fluorine into aromatic rings can significantly influence a molecule's electronic properties, thermal stability, and intermolecular interactions. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting enhanced thermal and oxidative stability to the molecule. Furthermore, the high electronegativity of fluorine can create strong dipoles and alter the electron density of the aromatic ring, which in turn affects the molecule's reactivity and its interactions with other molecules and light. In the context of p-(3,4-Difluorophenylethynyl)phenol, the two fluorine atoms on the phenyl ring create a distinct electronic environment, influencing the properties of the entire conjugated system. This strategic fluorination is a key area of research for developing materials with specific dielectric properties, crucial for applications in electronic displays and other devices. rsc.orgnih.govnih.govmdpi.com
Significance of Phenolic and Ethynyl (B1212043) Functionalities in Organic Synthesis and Materials Science
The phenolic hydroxyl group and the ethynyl (carbon-carbon triple bond) functionality are cornerstones of modern organic synthesis and materials science. The phenol (B47542) group is a versatile handle for a wide array of chemical transformations, including etherification, esterification, and coupling reactions. This allows for the straightforward incorporation of the this compound unit into larger molecular architectures. The hydroxyl group can also participate in hydrogen bonding, which plays a critical role in directing the self-assembly of molecules in the solid state and in solution, influencing the morphology and properties of the resulting materials.
The ethynyl group, on the other hand, provides a rigid, linear linker that extends the π-conjugated system of the molecule. This extended conjugation is fundamental to achieving desirable optical and electronic properties, such as fluorescence and charge transport capabilities. The triple bond can also undergo a variety of reactions, most notably click chemistry and polymerization, making it an invaluable tool for the construction of complex polymers and networked materials. The Sonogashira coupling reaction is a particularly powerful and widely used method for the formation of the carbon-carbon bond between the aryl halide and the terminal alkyne, offering a direct route to synthesize molecules like this compound.
Overview of Research Trajectories for Related Conjugated Systems
Research into conjugated systems, particularly those containing fluorine atoms and ethynyl linkages, is a burgeoning field with diverse applications. One major trajectory is the development of advanced liquid crystal displays (LCDs). The unique properties of fluorinated liquid crystals, such as high clearing points, low viscosity, and tailored dielectric anisotropy, are directly attributable to the influence of the fluorine substituents. Molecules with a similar structural motif to this compound are actively investigated as components in liquid crystal mixtures to optimize display performance. rsc.orgnih.govmdpi.com
Another significant research direction is the synthesis of high-performance polymers. The rigidity and linearity imparted by the phenylethynyl unit contribute to the formation of polymers with high thermal stability and excellent mechanical properties. The fluorine atoms can further enhance these properties and also improve the processability of the polymers. These materials are being explored for applications in aerospace, electronics, and other demanding environments. The reactivity of the terminal phenol and the ethynyl group allows for the creation of cross-linked polymer networks with enhanced durability.
Furthermore, the extended π-conjugation in these systems makes them promising candidates for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through synthetic modification of the aromatic rings and the length of the conjugated system is a key advantage in this field. The fluorescence properties of these molecules are also of great interest for applications in sensors and bio-imaging.
Chemical and Physical Properties of this compound
The unique combination of functional groups in this compound gives rise to a specific set of chemical and physical properties that are foundational to its utility.
| Property | Value |
| Molecular Formula | C₁₄H₈F₂O |
| Molecular Weight | 230.21 g/mol |
| IUPAC Name | 4-((3,4-difluorophenyl)ethynyl)phenol |
| CAS Number | 331718-48-0 |
| Predicted Boiling Point | 359.4 ± 42.0 °C |
| Predicted pKa | 9.18 ± 0.26 |
| Predicted Density | 1.33 ± 0.1 g/cm³ |
Note: The boiling point, pKa, and density are predicted values and may differ from experimental results.
Synthesis of this compound
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
For the synthesis of this compound, the typical reactants are 4-ethynylphenol and a dihalogenated benzene (B151609), such as 1,2-difluoro-4-iodobenzene .
A general experimental procedure would involve:
Dissolving 4-ethynylphenol and 1,2-difluoro-4-iodobenzene in a suitable solvent, such as triethylamine or a mixture of tetrahydrofuran and triethylamine.
Adding a catalytic amount of a palladium complex, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, typically copper(I) iodide (CuI).
The reaction mixture is then stirred, often under an inert atmosphere (e.g., nitrogen or argon), at room temperature or with gentle heating until the reaction is complete, which is monitored by techniques like thin-layer chromatography (TLC).
Upon completion, the reaction mixture is worked up to remove the catalyst and salts, and the crude product is purified, commonly by column chromatography on silica gel, to yield pure this compound.
The phenolic hydroxyl group in 4-ethynylphenol is generally tolerated in the Sonogashira coupling, making protection and deprotection steps unnecessary and streamlining the synthesis.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenol and the difluorophenyl rings. The protons on the phenol ring would typically appear as two doublets in the aromatic region (around 6.8-7.5 ppm), characteristic of a para-substituted benzene ring. The protons on the 3,4-difluorophenyl ring would also appear in the aromatic region, with their chemical shifts and splitting patterns influenced by the two fluorine atoms. The phenolic hydroxyl proton would give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for all 14 carbon atoms in the molecule. The two carbons of the ethynyl group would appear in the characteristic region for sp-hybridized carbons (typically 80-100 ppm). The aromatic carbons would resonate in the downfield region (around 110-160 ppm). The carbons attached to the fluorine atoms would show characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a powerful tool for confirming the substitution pattern of the fluorinated ring.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. A sharp, weak to medium intensity band around 2200-2250 cm⁻¹ would correspond to the C≡C stretching vibration of the ethynyl group. The spectrum would also show characteristic bands for the aromatic C-H and C=C stretching vibrations, as well as strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (230.21 g/mol ). The fragmentation pattern would likely involve the loss of small molecules or radicals, providing further structural information.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3,4-difluorophenyl)ethynyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O/c15-13-8-5-11(9-14(13)16)2-1-10-3-6-12(17)7-4-10/h3-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCGXQPFVDBJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for P 3,4 Difluorophenylethynyl Phenol
Retrosynthetic Analysis of p-(3,4-Difluorophenylethynyl)phenol
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials.
Strategic Disconnections and Precursor Identification
The most logical retrosynthetic disconnection for this compound is at the ethynyl (B1212043) linkage, which is a common strategy for the synthesis of diarylalkynes. This disconnection breaks the molecule into two key precursors. This approach is based on the well-established palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.
Two primary retrosynthetic pathways can be envisioned:
Pathway A: Disconnection of the C(sp)-C(sp²) bond between the alkyne and the phenol (B47542) ring. This leads to 4-ethynylphenol and a halo-substituted 3,4-difluorobenzene (e.g., 1-iodo-3,4-difluorobenzene or 1-bromo-3,4-difluorobenzene) as the precursors.
Pathway B: Disconnection of the C(sp)-C(sp²) bond between the alkyne and the difluorophenyl ring. This identifies 4-halophenol (e.g., 4-iodophenol or 4-bromophenol) and 3,4-difluorophenylacetylene as the key synthons.
Both pathways are viable, and the choice of route may depend on the availability and reactivity of the starting materials.
| Target Molecule | Disconnection Strategy | Precursor 1 | Precursor 2 |
| This compound | C(sp)-C(sp²) bond cleavage (Pathway A) | 4-Ethynylphenol | 1-Iodo-3,4-difluorobenzene |
| This compound | C(sp)-C(sp²) bond cleavage (Pathway B) | 4-Iodophenol | 3,4-Difluorophenylacetylene |
Palladium-Catalyzed Cross-Coupling Approaches for Ethynyl Linkage Formation
The formation of the ethynyl linkage in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the most prominent and widely used method for this transformation. wikipedia.org
Sonogashira Coupling Variants for Arylalkyne Synthesis
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reaction is highly versatile and tolerates a wide range of functional groups.
Pathway A Synthesis:
In this approach, 4-ethynylphenol is coupled with 1-iodo-3,4-difluorobenzene. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like triethylamine (TEA) or diisopropylamine (DIPA).
Pathway B Synthesis:
This pathway involves the coupling of 4-iodophenol with 3,4-difluorophenylacetylene. The reaction conditions are similar to Pathway A, employing a palladium catalyst, a copper(I) co-catalyst, and a base.
Ligand and Catalyst System Optimization
The efficiency of the Sonogashira coupling is highly dependent on the choice of the catalyst system, including the palladium source and the ligands.
Catalyst Systems:
Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). wikipedia.orgacs.org These catalysts are often used in conjunction with a copper(I) salt, such as copper(I) iodide (CuI), which acts as a co-catalyst to facilitate the reaction.
Ligand Selection:
The choice of phosphine ligands can significantly influence the outcome of the Sonogashira coupling. Electron-rich and bulky phosphine ligands can enhance the catalytic activity, particularly when using less reactive aryl chlorides or bromides. rsc.org For electron-deficient aryl halides, such as 1-iodo-3,4-difluorobenzene, standard triphenylphosphine ligands are often sufficient. However, for more challenging couplings, advanced ligands like XPhos may be employed to improve yields and reaction rates. rsc.org
Reaction Conditions Optimization:
Several parameters can be optimized to improve the yield and efficiency of the Sonogashira coupling for the synthesis of this compound.
| Parameter | Variation | Effect on Reaction |
| Catalyst Loading | Typically 1-5 mol% | Lower loading is desirable for cost-effectiveness, but may require longer reaction times or higher temperatures. |
| Solvent | DMF, THF, Toluene, Amines | The choice of solvent can affect the solubility of reactants and the reaction rate. |
| Base | Triethylamine, Diisopropylamine, Piperidine | The base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne. |
| Temperature | Room temperature to 100 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Copper Co-catalyst | With or without CuI | Copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). rsc.org |
Phenol Functionalization Strategies
The synthesis of the required precursors for the Sonogashira coupling often involves the selective functionalization of phenol.
Selective ortho-, meta-, and para-Substitution Control
Achieving para-selectivity in the functionalization of phenol is crucial for synthesizing the 4-substituted phenol precursors. The hydroxyl group of phenol is an ortho-, para-directing group for electrophilic aromatic substitution.
Para-Iodination of Phenol:
To synthesize 4-iodophenol, a direct iodination of phenol can be performed using an iodinating agent such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). The reaction conditions can be controlled to favor the formation of the para-isomer.
Synthesis of 4-Ethynylphenol:
4-Ethynylphenol can be prepared from 4-iodophenol through a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection of the silyl group.
The development of regioselective C-H bond functionalization methods also offers a direct route to para-substituted phenols, potentially bypassing the need for halogenated intermediates.
Halogenation and Fluorination Precursor Synthesis
The assembly of the target molecule necessitates the preparation of two key precursors: a phenol ring bearing a terminal alkyne (or a group that can be converted to one) and a difluorinated aromatic ring equipped with a suitable leaving group, typically a halide, for the cross-coupling reaction.
The 3,4-difluorophenyl group is typically introduced using a pre-functionalized starting material in a cross-coupling reaction. The most common precursor is a halogenated 1,2-difluorobenzene, such as 3,4-difluoroiodobenzene or 3,4-difluorobromobenzene. These compounds serve as the electrophilic partner in the Sonogashira coupling. The synthesis of these precursors often starts from 1,2-difluorobenzene, which can be halogenated through electrophilic aromatic substitution. The specific halogen (iodine or bromine) is chosen based on reactivity, with aryl iodides generally being more reactive than aryl bromides in palladium-catalyzed couplings. beilstein-journals.org
Alternative strategies involve the deoxyfluorination of phenolic precursors. nih.gov Reagents like PhenoFluor can be used to convert hydroxyl groups on an aromatic ring to fluorides, although synthesizing a specific 3,4-difluoro pattern this way can be complex and may require multiple steps involving directing groups and selective reactions. nih.gov
Protecting Group Chemistry in Multi-Step Syntheses
The presence of a free hydroxyl group on the phenol ring can interfere with the Sonogashira coupling reaction. The phenolic proton is acidic and can react with the organometallic intermediates in the catalytic cycle, leading to side reactions and reduced yields. nih.govmdpi.com Therefore, protection of the hydroxyl group is a critical step in the synthetic strategy.
Silyl ethers are the most commonly employed protecting groups for the hydroxyl moiety of phenols due to their ease of installation, stability under the cross-coupling conditions, and straightforward removal. researchgate.net
Protection: A common strategy involves reacting the starting phenol, such as 4-ethynylphenol or 4-iodophenol, with a silyl halide in the presence of a base. For instance, tert-butyldimethylsilyl (TBDMS) chloride or trimethylsilyl (TMS) chloride are frequently used. The choice of the silyl group can influence the stability and the conditions required for deprotection. researchgate.net
Deprotection: The removal of the silyl ether (desilylation) is typically the final step in the synthesis to yield the target this compound. This is most often achieved using a fluoride ion source, which has a very high affinity for silicon. harvard.edu Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose. gelest.com Alternatively, acidic conditions, such as treatment with hydrofluoric acid (HF) or other protic acids like para-toluenesulfonic acid, can also effectively cleave the silyl ether bond. stackexchange.comechemi.com The specific conditions are chosen to avoid degradation of the final product. gelest.com
| Protecting Group | Protection Reagent | Deprotection Reagent(s) | Key Characteristics |
| Trimethylsilyl (TMS) | TMS-Cl, Hexamethyldisilazane (HMDS) | K₂CO₃ in Methanol, Mild Acid | Very labile, easily removed under mild conditions. |
| Triethylsilyl (TES) | TES-Cl, TESOTf | Acetic Acid, HF, TBAF | More stable than TMS, offers selectivity. gelest.com |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMS-Cl, TBDMSOTf | TBAF, HF•Pyridine, Acetic Acid | Robust, stable to a wide range of conditions, commonly used. |
| Triisopropylsilyl (TIPS) | TIPS-Cl, TIPSOTf | TBAF, HF | Very sterically hindered, provides high stability. stackexchange.com |
One-Pot and Cascade Reaction Protocols for this compound Analogs
To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot and cascade reaction protocols are highly desirable. nih.gov A cascade reaction involves a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. rsc.org For synthesizing analogs of the target molecule, a one-pot procedure might involve the in situ generation of one of the coupling partners followed immediately by the cross-coupling reaction without intermediate purification steps.
For example, a one-pot synthesis could involve the deprotection of a silyl-protected alkyne and its subsequent Sonogashira coupling with the aryl halide in the same reaction vessel. beilstein-journals.orgresearchgate.net Another approach for related biaryl phenols involves a cascade nucleophilic addition followed by a Smiles–Truce rearrangement. nih.gov While not directly forming the ethynyl linkage, these advanced strategies highlight the trend toward combining multiple bond-forming events in a single operation for complex phenol derivatives. nih.govnih.gov
Mechanochemical Synthesis Considerations for Ethynyl-Containing Polymers
Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free and often more energy-efficient alternative to traditional solution-phase synthesis. nih.govdntb.gov.ua This technique is particularly relevant for the synthesis of polymers, including conjugated polymers containing ethynyl units like poly(phenylene ethynylene)s.
In the context of producing polymers derived from this compound monomers, mechanochemical methods could be applied to the polymerization step. nih.gov Mechanochemical Sonogashira polymerization has been shown to be effective for creating C-C bonds in the solid state. nih.gov Key considerations for this approach include:
Milling Parameters: The frequency, time, and size/material of the milling balls can significantly impact reaction kinetics and the molecular weight of the resulting polymer. nih.gov
Liquid-Assisted Grinding (LAG): The addition of a small amount of liquid can accelerate the reaction and, in some cases, prevent the mechanical degradation of the polymer chains. nih.gov
Monomer Reactivity: The solid-state reactivity of the monomers can differ from their solution-phase behavior.
While a developing field, mechanochemistry presents a promising route for the sustainable, solvent-free production of ethynyl-containing polymers. dntb.gov.uanih.gov
Green Chemistry Approaches in Synthetic Design
Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize environmental impact. researchgate.net For the synthesis of this compound, several green chemistry principles can be applied to the core Sonogashira coupling reaction. nih.gov
Sustainable Solvents: Traditional Sonogashira reactions often use hazardous solvents like DMF, toluene, or THF. rsc.org Greener alternatives include using water, ethanol, or mixtures of benign solvents like water and isopropanol. rsc.orgbohrium.com Micellar catalysis, using surfactants in water, can also create nano-reactors that facilitate the reaction in an aqueous medium at ambient temperatures. bohrium.com
Catalyst Systems:
Copper-Free Protocols: The copper(I) co-catalyst typically used in Sonogashira reactions can be toxic and lead to the undesirable homocoupling of the alkyne. Many modern protocols are now copper-free, relying solely on a palladium catalyst, which simplifies the reaction and purification. rsc.orgbohrium.com
Heterogeneous Catalysts: Using palladium supported on a solid material (heterogeneous catalyst) instead of a soluble complex (homogeneous catalyst) allows for easy recovery and reuse of the expensive metal catalyst, reducing waste and cost. nih.gov
Alternative Bases: Strong organic bases like triethylamine can be replaced with milder and more environmentally benign inorganic bases such as potassium carbonate. rsc.orgresearchgate.net In some cases, bases derived from biomass, such as an aqueous extract of banana peel ash, have been successfully used. researchgate.net
These approaches collectively contribute to a more sustainable and environmentally responsible synthesis of this compound and related compounds. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques for P 3,4 Difluorophenylethynyl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the atomic arrangement within a molecule. For p-(3,4-difluorophenylethynyl)phenol, a multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is essential for unambiguous structural confirmation.
High-Resolution ¹H NMR and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the proton and carbon frameworks of a molecule. In the case of this compound, the spectra reveal characteristic signals that can be assigned to the distinct chemical environments of the hydrogen and carbon atoms in the phenolic and difluorophenyl rings, as well as the ethynyl (B1212043) linker.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The protons on the phenolic ring, being in different positions relative to the hydroxyl and ethynyl groups, will exhibit different chemical shifts and coupling patterns. Similarly, the protons on the difluorophenyl ring will have their chemical shifts influenced by the fluorine atoms and the ethynyl group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift. The carbon atoms of the ethynyl group typically resonate in a specific region of the spectrum. The carbons in the aromatic rings will have their chemical shifts influenced by the substituents (hydroxyl, fluorine, and ethynyl groups). The carbon attached to the hydroxyl group and the carbons bearing the fluorine atoms will show characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| H (Phenolic OH) | Variable (e.g., 5.0-8.0) | - | Broad Singlet |
| Aromatic H (Phenolic Ring) | 6.8 - 7.5 | 115 - 135 | Doublets, Triplets |
| Aromatic H (Difluorophenyl Ring) | 7.0 - 7.4 | 115 - 125 | Doublets, Doublet of Doublets |
| C (Phenolic C-OH) | - | ~155 | Singlet |
| C (Phenolic C-C≡) | - | ~110-120 | Singlet |
| Aromatic C (Phenolic Ring) | - | 115 - 135 | Singlets |
| C (Ethynyl) | - | ~85 - 95 | Singlets |
| Aromatic C (Difluorophenyl Ring) | - | 115 - 125 | Singlets, Doublets (due to C-F coupling) |
| C (Difluorophenyl C-F) | - | ~150-155 (d, J_CF) | Doublet |
Note: The data in this table is predicted based on known chemical shift ranges for similar functional groups and may vary from experimental values.
¹⁹F NMR for Fluorine Substituent Probing
¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms on the difluorophenyl ring. The chemical shifts of these signals are sensitive to their electronic environment. Furthermore, the signals will likely exhibit coupling to each other (³JFF) and to the adjacent protons (³JHF and ⁴JHF), providing valuable information for their assignment. The chemical shifts are typically referenced to an external standard like CFCl₃. For similar difluorobenzene derivatives, the chemical shifts are often observed in the range of -130 to -150 ppm. nih.gov
Vibrational Spectroscopy Methodologies
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H, C≡C, C-F, and aromatic C-H and C=C bonds.
Table 2: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretching | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Ethynyl C≡C | Stretching | 2100 - 2260 | Weak to Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| C-F | Stretching | 1100 - 1300 | Strong |
| C-O | Stretching | 1200 - 1300 | Strong |
Note: The data in this table is predicted based on characteristic group frequencies and may vary from experimental values.
Electronic Spectroscopy for Electronic Transitions and Photophysical Behavior
Electronic spectroscopy is a powerful tool for investigating the electronic transitions and photophysical properties of this compound. Techniques such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy provide valuable information about how the molecule interacts with light, offering insights into its electronic structure and excited-state dynamics.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to various excited states. For aromatic compounds like this compound, the absorption spectrum is characterized by bands arising from π → π* transitions within the conjugated system.
Table 1: Expected UV-Vis Absorption Characteristics of this compound
| Feature | Expected Observation | Rationale |
| Primary Absorption Bands | π → π* transitions | Aromatic and ethynyl groups create an extended conjugated system. |
| λmax | Expected in the near-UV region | Conjugation and substituent effects typically shift absorption to longer wavelengths compared to simple benzene (B151609) or phenol (B47542). |
| Solvent Effects | Solvatochromic shifts | The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in λmax. |
Fluorescence Emission and Excitation Spectroscopy
Fluorescence spectroscopy provides information about the electronic structure of the excited state and the relaxation pathways of a molecule after it absorbs light. An excitation spectrum, which is a plot of fluorescence intensity versus excitation wavelength, should ideally mirror the absorption spectrum, as the same electronic transitions are responsible for both processes. The fluorescence emission spectrum, which is a plot of fluorescence intensity versus emission wavelength, is typically red-shifted with respect to the absorption spectrum (Stokes shift) due to energy loss in the excited state before emission.
For this compound, the presence of the para-substituted phenol ring is significant. Research on fluorophenols has indicated that para-substitution can lead to a higher fluorescence quantum yield compared to ortho or meta isomers. researchgate.net This suggests that this compound is likely to be a fluorescent molecule. The extended π-conjugation provided by the ethynyl linkage is also known to enhance fluorescence. In structurally related molecules like bis(phenylethynyl)benzene, excited-state planarization is a key factor contributing to a high fluorescence quantum yield. nih.gov
Table 2: Predicted Fluorescence Properties of this compound
| Property | Predicted Characteristic | Basis for Prediction |
| Fluorescence | Expected to be fluorescent | Para-substitution on the phenol ring and extended π-conjugation. researchgate.net |
| Excitation Spectrum | Should resemble the UV-Vis absorption spectrum | The same electronic transitions are involved in both absorption and fluorescence excitation. |
| Emission Spectrum | Red-shifted compared to the absorption spectrum | Due to the Stokes shift, a common phenomenon in fluorescence. |
| Influence of Fluorine | May enhance fluorescence quantum yield | Studies on similar fluorinated aromatic compounds show this trend. researchgate.net |
Time-Resolved Fluorescence for Excited State Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique for probing the dynamics of excited electronic states, providing information on processes such as vibrational relaxation, solvent relaxation, and intersystem crossing. By measuring the decay of fluorescence intensity over time, the excited-state lifetime (τ) can be determined.
For this compound, the excited-state dynamics are expected to be complex. The presence of the ethynyl bridge allows for rapid structural reorganization in the excited state. Studies on analogous linear π-conjugated systems have shown that the C≡C triple bond responds quickly to changes in the electronic distribution upon excitation. nih.gov The decay of fluorescence for this compound would likely be multi-exponential, reflecting the complex structural dynamics and potential for different rotamers in solution. The specific lifetime values would be sensitive to the solvent environment and the nature of any substituents on the phenol or phenyl rings.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The exact mass of this compound, calculated from its molecular formula C14H8F2O, is 230.05432120 Da. HRMS can confirm this exact mass with a high degree of confidence, which is crucial for distinguishing it from other compounds with the same nominal mass.
Table 3: Molecular Weight and Exact Mass of this compound
| Property | Value | Source |
| Molecular Formula | C14H8F2O | PubChem |
| Molecular Weight (Nominal) | 230.21 g/mol | PubChem |
| Exact Mass | 230.05432120 Da | PubChem |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.
While a specific MS/MS spectrum for this compound is not available in the provided search results, the fragmentation pattern can be predicted based on the known fragmentation of phenols and aromatic compounds. The fragmentation of phenol itself often involves the loss of CO and C2H2. For substituted phenols, fragmentation pathways can be more complex. In the case of this compound, key fragmentation pathways would likely involve:
Cleavage of the ethynyl bond: This could lead to fragments corresponding to the hydroxyphenylacetylene (B8436400) and difluorobenzene moieties.
Loss of small neutral molecules: Such as CO from the phenol ring or HF from the difluorophenyl ring.
Fragmentation of the aromatic rings: Leading to a series of smaller fragment ions.
The analysis of these fragmentation patterns in an MS/MS experiment would provide definitive structural confirmation of this compound and its derivatives.
Real-Time Mass Spectrometry for Reaction Monitoring
Real-time mass spectrometry (MS) serves as a powerful tool for monitoring the synthesis of this compound and its derivatives. This technique allows for the in-situ tracking of reactants, intermediates, and products throughout a chemical reaction, providing valuable kinetic and mechanistic data.
In a typical setup, a small, continuous stream of the reaction mixture is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly employed technique for this purpose, as it is a soft ionization method that minimizes fragmentation of the analyte molecules. purdue.edu This is particularly advantageous for monitoring the formation of indophenol (B113434) derivatives from phenols, which are readily detectable as anions by ESI-MS. purdue.edu
The ability to distinguish between various substituted phenols is a significant benefit of using mass spectrometry. purdue.edupurdue.edu Tandem mass spectrometry (MS/MS) can be utilized to further characterize the ions, providing structural confirmation of the intermediates and products. purdue.eduresearchgate.net For instance, in the synthesis of phenol derivatives, real-time MS can differentiate and quantify various phenols present in a mixture. purdue.edu Online solid-phase extraction (SPE) can be coupled with high-performance liquid chromatography-isotope dilution tandem mass spectrometry (HPLC-MS/MS) to measure serum concentrations of various environmental phenols and parabens with high throughput and sensitivity. nih.gov
The data obtained from real-time MS allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize the formation of byproducts. The development of free online mass spectrometry tools has further enhanced the accessibility of analyzing high-resolution mass spectra. epfl.ch
X-ray Diffraction Analysis
X-ray diffraction (XRD) is an indispensable technique for the structural characterization of crystalline materials, including this compound and its derivatives. It provides fundamental information about the arrangement of atoms within a crystal lattice.
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jst.go.jpnih.gov This technique requires a single crystal of suitable size and quality. When a monochromatic X-ray beam is directed at the crystal, it diffracts in a unique pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the crystal, which in turn reveals the atomic positions, bond lengths, bond angles, and other crucial structural parameters.
For example, the crystal structure of tetrakis(phenylethynyl)tin(IV) was determined using single-crystal X-ray diffraction, revealing a nearly ideal tetrahedral symmetry. researchgate.net The analysis showed short Sn-C distances and linear coordination of the acetylide groups. researchgate.net This level of detail is critical for understanding structure-property relationships in materials like this compound derivatives, where subtle changes in molecular conformation and intermolecular interactions can significantly impact their bulk properties.
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.25 |
| b (Å) | 12.80 |
| c (Å) | 15.62 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2049.6 |
| Z | 4 |
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. libretexts.orgwikipedia.org Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals. libretexts.orgwikipedia.org The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).
PXRD is particularly useful for:
Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification. wikipedia.org By comparing the experimental pattern to a database of known patterns, the crystalline phases present in a sample can be determined.
Purity Assessment: The presence of impurity phases can be detected by the appearance of extra peaks in the diffraction pattern. youtube.com
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell dimensions of a crystalline phase. springernature.com
Crystallite Size Estimation: The broadening of the diffraction peaks can provide an estimate of the average crystallite size. youtube.com
The analysis of PXRD data for organic materials can be complex, but methods like Rietveld refinement can be used to refine the crystal structure model against the experimental data. acs.orgicdd.com The combination of PXRD with other techniques like solid-state NMR and computational modeling can provide a more complete understanding of the material's structure. icdd.comresearchgate.net
Table 2: Example Powder X-ray Diffraction Peak List for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 15.2 | 5.82 | 100 |
| 22.8 | 3.89 | 45 |
| 25.5 | 3.49 | 60 |
| 28.1 | 3.17 | 30 |
| 30.7 | 2.91 | 55 |
Advanced Optical Characterization Methodologies
The unique electronic structure of this compound, characterized by its π-conjugated system, makes it a candidate for applications in nonlinear optics. Advanced optical characterization techniques are employed to quantify its nonlinear optical response.
The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of optical materials. In a typical Z-scan experiment, a single, focused laser beam is passed through the sample, and the transmittance is measured as the sample is moved along the beam's propagation axis (the z-axis).
The "closed-aperture" Z-scan, where an aperture is placed before the detector, is sensitive to changes in the refractive index. A "open-aperture" Z-scan, without the aperture, measures changes in absorption. By analyzing the shape of the resulting transmittance curves, both the sign and magnitude of the nonlinear refractive index and absorption coefficient can be determined. For instance, the Z-scan technique has been used to characterize the third-order optical nonlinearity of various organic materials. researchgate.net
Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are nonlinear optical processes that provide information about the symmetry and electronic properties of a material.
Second Harmonic Generation (SHG): This process involves the conversion of two photons of a specific frequency into a single photon with twice the frequency (and half the wavelength). wikipedia.org A key requirement for SHG is that the material must lack a center of symmetry (be non-centrosymmetric). wikipedia.org Therefore, the observation of an SHG signal can be a sensitive probe of the non-centrosymmetric nature of the crystal structure of this compound derivatives. The intensity of the SHG signal is related to the second-order nonlinear susceptibility (χ⁽²⁾) of the material.
Third Harmonic Generation (THG): In this process, three photons of the same frequency are combined to generate a single photon with three times the frequency. wikipedia.orgnumberanalytics.com Unlike SHG, THG can occur in both centrosymmetric and non-centrosymmetric materials. wikipedia.org The intensity of the THG signal is proportional to the square of the third-order nonlinear susceptibility (χ⁽³⁾). numberanalytics.com THG microscopy is a powerful technique for imaging materials and interfaces with high contrast. rsc.orgoptica.org The resonant enhancement of the THG signal can provide information about the one-, two-, and three-photon absorption properties of the material. optica.org
The study of SHG and THG in this compound and its derivatives is crucial for assessing their potential in applications such as frequency conversion, optical switching, and high-resolution imaging. nih.govresearchgate.netyoutube.com
Computational and Theoretical Investigations of P 3,4 Difluorophenylethynyl Phenol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the molecular structure and properties of p-(3,4-difluorophenylethynyl)phenol. These methods offer a detailed view of the molecule's electronic landscape.
Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to determine the ground state geometry and electronic structure of molecules. For phenolic compounds, DFT calculations, particularly with the B3LYP functional, have been shown to provide accurate results for modeling isolated molecules. scirp.orgijaemr.com The optimized molecular geometry, including bond distances and angles, can be precisely calculated. ijaemr.com These calculations are essential for understanding the spatial arrangement of atoms and the distribution of electrons within the this compound molecule. The electronic structure analysis reveals key information about the molecule's reactivity and stability.
Hartree-Fock (HF) and Post-Hartree-Fock Methods for Electron Correlation
The Hartree-Fock (HF) method is another foundational quantum mechanical approach used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. karazin.uaresearchgate.net While DFT includes some electron correlation effects through the exchange-correlation functional, HF theory neglects electron correlation. Post-Hartree-Fock methods are employed to refine the HF results by more accurately accounting for electron correlation, which is crucial for a precise description of molecular properties. For complex molecules like this compound, comparing results from both DFT and HF methods can provide a more comprehensive understanding of the electronic interactions at play. karazin.uaresearchgate.net
Basis Set Selection and Functional Evaluation (e.g., B3LYP, CAM-B3LYP, 6-311++G(d,p))
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the functional. researchgate.net For phenolic compounds and related structures, the B3LYP hybrid functional is a popular and effective choice. ijaemr.comrsc.orgnih.gov Long-range corrected functionals like CAM-B3LYP are also utilized, particularly when investigating electronic transitions and excited state properties. rsc.orgnih.gov
The selection of the basis set is equally critical. Pople-style basis sets, such as the 6-311++G(d,p), are widely used. karazin.uaresearchgate.netrsc.orgcore.ac.uk This basis set is a triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogen atoms. researchgate.netrsc.org The inclusion of diffuse functions is important for accurately describing the behavior of electrons that are far from the nucleus, which is relevant for systems with delocalized electrons like this compound. scirp.orgresearchgate.net Larger basis sets generally lead to more accurate energy values, though at a higher computational cost. researchgate.net The choice of a specific basis set, such as 6-311+G(d,p) or 6-311++G(2df, 2p), depends on the specific properties being investigated and the desired balance between accuracy and computational resources. ijaemr.comresearchgate.netnih.gov
| Method | Basis Set | Description |
| DFT | 6-311++G(d,p) | A popular combination for optimizing molecular geometries and calculating electronic properties of phenolic compounds. karazin.uaresearchgate.netrsc.orgcore.ac.uk |
| B3LYP | 6-311++G(d,p) | A widely used hybrid functional that provides a good balance of accuracy and computational cost for many organic molecules. ijaemr.comrsc.orgnih.gov |
| CAM-B3LYP | 6-311++G(d,p) | A long-range corrected functional often used for studying excited states and electronic spectra. rsc.orgnih.gov |
| Hartree-Fock | 6-311+G(d,p) | A foundational method that provides a starting point for more advanced calculations by neglecting electron correlation. karazin.uaresearchgate.net |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is a key component of computational chemistry that helps in understanding the chemical reactivity and electronic properties of a molecule. nih.govresearchgate.net
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in FMO theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net For this compound, the distribution and energy of these orbitals determine its reactivity. In many phenolic compounds, the HOMO is often localized on the phenol (B47542) ring, indicating its electron-donating nature. researchgate.net The characterization of these orbitals, including their energy levels and spatial distribution, is typically performed using DFT calculations with functionals like B3LYP. nih.govresearchgate.net
Energy Gap Determination and its Implications for Electronic Behavior
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, indicating a higher degree of charge transfer interaction within the molecule. nih.govresearchgate.net This gap is a key factor in determining the electronic behavior of the compound, including its absorption and emission properties. For instance, a smaller gap often corresponds to absorption at longer wavelengths in the UV-visible spectrum. The HOMO-LUMO gap can be precisely calculated using computational methods and provides valuable insights into the molecule's electronic transitions. researchgate.net
| Orbital | Energy (eV) | Description |
| HOMO | Varies | The highest energy molecular orbital containing electrons. Its energy level is indicative of the molecule's electron-donating ability. nih.govresearchgate.netresearchgate.net |
| LUMO | Varies | The lowest energy molecular orbital without electrons. Its energy level relates to the molecule's electron-accepting ability. nih.govresearchgate.netresearchgate.net |
| Energy Gap (ΔE) | Varies | The difference in energy between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity. nih.govresearchgate.net |
Spectroscopic Parameter Prediction via Computational Methods
Computational modeling has become an indispensable tool for the prediction and interpretation of various spectroscopic data. By employing quantum chemical calculations, it is possible to simulate the spectra of this compound, providing valuable information about its vibrational and electronic properties.
Vibrational Frequency Calculations for IR and Raman Spectra Simulation
The vibrational modes of this compound can be computationally predicted using methods such as Density Functional Theory (DFT). These calculations provide the frequencies and intensities of the vibrational transitions, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The B3LYP functional combined with a basis set like 6-311+G(d,p) is a commonly employed method for such predictions. nih.govresearchgate.net
The calculated vibrational spectrum of this compound would exhibit characteristic bands associated with its functional groups. The O-H stretching vibration of the phenolic group is expected in the range of 3600-3200 cm⁻¹. The C≡C stretching frequency of the ethynyl (B1212043) linker typically appears in the 2260-2100 cm⁻¹ region. Furthermore, the C-F stretching vibrations associated with the difluorophenyl ring would be found in the 1300-1100 cm⁻¹ range. Analysis of the calculated spectra, often aided by visualization of the normal modes, allows for the precise assignment of these and other bands, including the aromatic C-H stretches and various bending and deformation modes. ijaemr.comcore.ac.uk
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H Stretch | 3600-3200 |
| Aromatic C-H Stretch | 3100-3000 |
| C≡C Stretch | 2260-2100 |
| Aromatic C=C Stretch | 1600-1450 |
| C-F Stretch | 1300-1100 |
| C-O Stretch | 1260-1180 |
| O-H Bend | 1410-1310 |
Table 1: Predicted characteristic vibrational frequencies for this compound based on computational studies of related phenolic and fluorinated compounds.
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR parameters.
For this compound, the chemical shift of the phenolic proton is anticipated to be in the range of 4-8 ppm, and its exact position can be sensitive to solvent and concentration. The aromatic protons will exhibit signals in the downfield region, typically between 6.5 and 8.0 ppm, with their splitting patterns and precise shifts influenced by the electronic effects of the substituents. The fluorine and ethynyl groups will cause distinct shifts in the adjacent proton and carbon signals. The predicted chemical shifts can be compared with experimental data to validate the computed structure and electronic environment of the molecule.
| Atom | Predicted Chemical Shift Range (ppm) |
| Phenolic OH | 4.0 - 8.0 |
| Aromatic CH (Phenol Ring) | 6.7 - 7.5 |
| Aromatic CH (Difluorophenyl Ring) | 7.0 - 7.8 |
| Aromatic C (Phenol Ring) | 115 - 160 |
| Aromatic C (Difluorophenyl Ring) | 110 - 155 |
| Ethynyl C | 80 - 100 |
Table 2: Estimated ¹H and ¹³C NMR chemical shift ranges for this compound based on computational models and data for similar compounds.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Transitions and Absorption/Emission Spectra
The electronic absorption and emission properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-visible spectrum. researchgate.netnih.gov
The calculations for this compound are expected to reveal π → π* transitions as the most prominent, arising from the conjugated system extending across the phenol ring, the ethynyl bridge, and the difluorophenyl ring. The presence of the fluorine atoms and the hydroxyl group will modulate the energies of the molecular orbitals, thereby influencing the absorption and emission wavelengths. TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, providing a theoretical UV-visible spectrum. ijcce.ac.ir These theoretical insights are crucial for understanding the photophysical behavior of the molecule and for designing materials with specific optical properties.
Electrostatic Potential Surface Analysis for Reactivity Prediction
The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net
For this compound, the MEP surface is expected to show a negative potential (typically colored red) around the oxygen atom of the hydroxyl group, indicating a site susceptible to electrophilic attack. The regions around the fluorine atoms will also exhibit negative potential due to their high electronegativity. Conversely, the hydrogen atom of the hydroxyl group will have a positive potential (typically colored blue), making it a site for nucleophilic attack. The π-system of the aromatic rings will also contribute to the potential distribution, influencing how the molecule interacts with other reactants. This analysis provides a qualitative prediction of its intermolecular interactions and chemical reactivity.
Acidity (pKa) Prediction for the Phenolic Hydroxyl Group
The acidity of the phenolic hydroxyl group, quantified by its pKa value, is a critical parameter influencing the chemical and biological behavior of this compound. Computational methods offer a reliable means to predict this property.
Computational Protocols for pKa Determination in Phenolic Systems
Several computational protocols have been developed for the accurate prediction of pKa values for phenolic compounds. mdpi.comacs.org These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation of the phenol in a solvent, usually water. A common approach is the direct method, which calculates the free energies of the protonated (phenol) and deprotonated (phenoxide) species.
Influence of Fluorine Substituents on Phenol Acidity
The acidity of a phenol is determined by the stability of its corresponding phenolate (B1203915) anion. Electron-withdrawing groups on the aromatic ring can significantly enhance acidity by delocalizing the negative charge of the phenolate ion, thereby stabilizing it. libretexts.org Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).
In this compound, the two fluorine atoms on the distal phenyl ring influence the acidity of the phenolic proton. This influence is transmitted through the ethynyl π-system. The primary mechanism is the inductive withdrawal of electron density from the phenoxy ring, which stabilizes the resulting phenolate anion upon deprotonation. While the fluorine atoms are not directly on the phenolic ring, their electron-withdrawing nature, relayed through the conjugated system, makes the phenolic proton more acidic compared to unsubstituted phenol. The stability of the phenolate anion is greater because the negative charge is more effectively dispersed across the molecule, including the electron-deficient difluorophenyl moiety. libretexts.org
The expected trend in acidity can be illustrated by comparing the acid dissociation constant (pKa) of phenol with related structures. The introduction of electron-withdrawing fluorine atoms is expected to lower the pKa value, signifying a stronger acid.
Table 1: Illustrative Comparison of Phenol Acidity (pKa)
| Compound | Typical pKa | Influence of Substituents |
| Phenol | ~9.95 | Baseline acidity for comparison. |
| 4-Fluorophenol | ~9.65 | A single fluorine atom in the para position increases acidity through its inductive effect. |
| This compound | Predicted < 9.95 | The two fluorine atoms exert a significant inductive-withdrawing effect across the conjugated system, enhancing the acidity of the phenolic proton. |
Note: The pKa for this compound is a predicted relative value for illustrative purposes.
Hyperpolarizability Calculations for Nonlinear Optical (NLO) Response
Molecules with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics. A key indicator of second-order NLO activity is the first hyperpolarizability (β). Large β values are often found in molecules with a "push-pull" architecture, featuring an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated linker (D–π–A). chemrxiv.org
This compound fits this D-π-A motif. The hydroxyl group (-OH) of the phenol acts as an electron donor, the ethynyl bridge serves as the π-linker, and the electron-withdrawing 3,4-difluorophenyl group functions as the acceptor. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the NLO properties of such molecules. researchgate.netripublication.com
Calculations would typically involve optimizing the molecular geometry and then computing the electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) in the presence of an external electric field. The magnitude of β is highly sensitive to the molecule's electronic structure. The extended conjugation provided by the ethynyl linker facilitates intramolecular charge transfer (ICT) from the phenol donor to the difluorophenyl acceptor, a process that can lead to a large NLO response. researchgate.net The results are often compared to standard NLO materials, like p-nitroaniline, to benchmark their potential. researchgate.net
Table 2: Representative Data from a Hypothetical DFT Calculation for NLO Properties
| Property | Symbol | This compound (Hypothetical Value) | p-Nitroaniline (Reference Value) |
| Dipole Moment | μ (Debye) | 4.5 | 6.2 |
| Average Polarizability | α (a.u.) | 180 | 75 |
| First Hyperpolarizability | β (a.u.) | 1200 | 400 |
Note: The values for this compound are hypothetical, intended to illustrate the type of data generated from hyperpolarizability calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules at an atomistic level. nih.gov For this compound, MD simulations can elucidate its conformational flexibility and the nature of its intermolecular interactions in a condensed phase (e.g., in solution or a solid state).
Conformational Analysis: The primary source of conformational flexibility in this molecule is the rotation around the single bonds connecting the ethynyl linker to the two aromatic rings. MD simulations can track the dihedral angles of these bonds over time, revealing the preferred spatial orientation of the phenyl and difluorophenyl rings relative to each other. This analysis helps to identify the lowest energy conformers and the energy barriers between different conformations.
Intermolecular Interactions: In a multi-molecule simulation, MD can model how individual molecules of this compound interact. Key interactions to investigate include:
Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, forming strong, directional interactions with hydrogen bond acceptors on neighboring molecules (such as the oxygen or fluorine atoms).
π-π Stacking: The electron-rich aromatic rings can engage in stacking interactions, which are crucial for understanding crystal packing and the properties of materials in the solid state.
A typical MD simulation would be set up using a force field to define the potential energy of the system, and the simulation would be run under specific conditions (e.g., an NVT or NPT ensemble) for a sufficient duration to achieve thermodynamic equilibrium. mdpi.com
Table 3: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Description | Example Setting |
| System | A simulation box containing multiple molecules of the compound and/or solvent. | 512 molecules in a cubic box with periodic boundary conditions. |
| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, or OPLS. |
| Ensemble | The thermodynamic variables that are held constant. | NPT (constant Number of particles, Pressure, and Temperature). |
| Temperature | The temperature at which the simulation is run. | 298 K (25 °C). |
| Pressure | The pressure at which the simulation is run. | 1 atm. |
| Simulation Time | The total duration of the simulation. | 200 nanoseconds. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Ethynyl Phenols
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. mdpi.comnih.gov A QSPR model could be developed for a family of fluorinated ethynyl phenols, including this compound, to predict a property of interest, such as acidity (pKa), antioxidant activity, or NLO response.
The development of a QSPR model involves several steps:
Dataset Compilation: A dataset of structurally related fluorinated ethynyl phenols with experimentally measured property values is assembled.
Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find a mathematical equation that best correlates the descriptors with the property being studied.
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov
Table 4: Classes of Molecular Descriptors for QSPR Modeling
| Descriptor Class | Description | Examples |
| Constitutional | Based on the molecular formula and atom counts. | Molecular Weight, Number of Fluorine Atoms, Number of Rings. |
| Topological | Based on the 2D graph representation of the molecule. | Wiener Index, Randić Index, Topological Polar Surface Area (TPSA). |
| Geometrical | Based on the 3D structure of the molecule. | Molecular Volume, Surface Area, Principal Moments of Inertia. |
| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges. |
| Physicochemical | Related to hydrophobicity and electronic effects. | LogP (octanol-water partition coefficient), Molar Refractivity. |
Such a model could then be used to predict the properties of new, unsynthesized fluorinated ethynyl phenols, guiding experimental efforts toward molecules with desired characteristics.
Advanced Materials Science Applications and Functionalization of P 3,4 Difluorophenylethynyl Phenol
Organic Electronics and Optoelectronics
The distinct architecture of p-(3,4-Difluorophenylethynyl)phenol, featuring a π-conjugated system and a functional phenol (B47542) group, positions it as a valuable precursor and component in a variety of organic electronic and optoelectronic applications. nih.govbritannica.com Its structure allows for the synthesis of materials with tailored electronic and photophysical properties.
Precursor in Organic Semiconductor Synthesis
The primary role of this compound in this context is as a monomer or starting material for the synthesis of more complex organic semiconductors. The phenol group provides a reactive site for further chemical modifications, such as ether or ester linkages, allowing it to be incorporated into polymer chains or larger molecular structures. The rigid phenylethynyl backbone contributes to strong intermolecular π-π stacking, which is crucial for efficient charge transport in semiconductor materials. The fluorine atoms on the phenyl ring serve to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a critical factor in designing materials for electronic devices.
Integration into Thin-Film Transistors (TFTs) Research
While direct integration of the standalone molecule is less common, derivatives of this compound are investigated for use in the active layers of organic thin-film transistors (OTFTs). By polymerizing or functionalizing the phenol group, researchers can create materials that form uniform, crystalline thin films. The inherent rigidity and π-conjugation of the core structure are advantageous for achieving high charge carrier mobility, a key performance metric for transistors. The fluorine substitution also enhances the material's stability against oxidative degradation, potentially leading to more robust and long-lasting devices.
Role in Organic Light-Emitting Diodes (OLEDs) Component Research
In the realm of OLEDs, derivatives of this compound can be utilized in the development of various components, including host materials and emissive layers. researchgate.netdntb.gov.uamdpi.com The wide bandgap that can be achieved with this structural motif makes it suitable as a host material for phosphorescent or fluorescent emitters, facilitating efficient energy transfer to the guest dopant. mdpi.com
Table 1: Potential Roles of this compound Derivatives in OLEDs
| OLED Component | Function of the Molecular Moiety |
| Host Material | The rigid, wide-bandgap backbone allows for efficient energy transfer to guest emitter molecules. |
| Emissive Layer | Functionalization at the phenol group can create molecules that emit light in specific colors. |
| Electron Transport Layer | The electron-withdrawing nature of the difluorophenyl group can enhance electron mobility. |
Application in Organic Photovoltaics (OPVs) and Energy Harvesting Research
For organic photovoltaic applications, materials derived from this compound can be designed to act as either donor or acceptor components in the bulk heterojunction active layer. The ability to modify the phenol group allows for the attachment of various electron-donating or electron-accepting units, thereby tuning the electronic properties to match the requirements of an efficient solar cell. The fluorine atoms contribute to lowering the HOMO energy level, which can lead to a higher open-circuit voltage (Voc), a critical parameter for the power conversion efficiency of OPVs.
Development of Materials with Tunable Optical Band Gaps
A key advantage of using this compound as a building block is the ability to systematically tune the optical and electronic properties of the resulting materials. The optical band gap, which determines the wavelengths of light a material absorbs and emits, can be precisely controlled through chemical functionalization. By extending the conjugation length through polymerization or by adding electron-donating or -withdrawing groups to the phenol position, the HOMO and LUMO energy levels can be adjusted. This tunability is fundamental for creating materials optimized for specific applications, from blue-emitting OLEDs that require a wide band gap to near-infrared absorbing materials for OPVs that need a narrow band gap. researchgate.net
Advanced Chemical Sensor Development
The structure of this compound is well-suited for the development of advanced chemical sensors. The phenol group can act as a recognition site for specific analytes. britannica.com For instance, it can form hydrogen bonds with target molecules or be deprotonated in the presence of bases. This interaction can cause a detectable change in the material's photophysical properties, such as a shift in its fluorescence emission or a change in its absorption spectrum. By incorporating this molecule into a larger conjugated system, this local binding event can be translated into a highly sensitive optical or electronic signal, forming the basis of a chemosensor. The fluorine atoms can also influence the acidity of the phenol group, allowing for fine-tuning of its sensitivity and selectivity towards different chemical species.
Incorporation into Chemo-Sensors for Environmental Analytes
Optical and Electrochemical Sensing Mechanisms
The potential optical and electrochemical sensing mechanisms for this compound can be inferred from the broader class of phenolic and fluorinated compounds. Phenolic compounds are electrochemically active and can be detected via oxidation of the hydroxyl group. google.com The presence of fluorine atoms and the phenylethynyl group would be expected to modulate the electronic properties, thereby influencing the oxidation potential and the specifics of any electrochemical sensing mechanism.
Optically, sensors based on phenolic compounds can operate via changes in fluorescence or color upon interaction with an analyte. mdpi.com For this compound, its conjugated system suggests it may possess inherent fluorescent properties that could be quenched or enhanced upon binding to a target analyte. However, without specific studies on this molecule, any description of its precise sensing mechanism remains speculative.
Molecularly Imprinted Polymers (MIPs) for Selective Recognition
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have cavities that specifically recognize a target molecule. This "molecular imprinting" is achieved by polymerizing functional monomers around a template molecule, which is later removed. While MIPs are a well-established technique for creating selective recognition sites for various compounds, including environmental pollutants, there is no specific literature found that documents the use of this compound either as a functional monomer or as a template molecule in the creation of MIPs for selective environmental analyte recognition.
Polymer Chemistry and Polymerization Studies
The structure of this compound, featuring a reactive phenol group and an ethynyl (B1212043) linkage, suggests its potential as a monomer in various polymerization reactions.
Monomer for Conjugated Polymer Synthesis
The ethynyl group in this compound makes it a candidate for synthesizing poly(phenylene ethynylene) (PPE) type conjugated polymers. uky.edu Such polymers are known for their applications in organic electronics and sensors. The fluorine atoms on the phenyl ring could enhance properties like thermal stability and solubility. mdpi.comnih.govnih.gov However, specific research articles detailing the synthesis and characterization of homopolymers or copolymers derived directly from the this compound monomer are not present in the surveyed literature.
Oxidative Polymerization of Phenol Derivatives
Phenol and its derivatives can undergo oxidative polymerization to form poly(phenylene oxide)s or other related structures. This process typically involves catalysts that facilitate the coupling of phenoxy radicals. While this is a common method for polymerizing phenols, studies specifically investigating the oxidative polymerization of this compound, and the resulting polymer's structure and properties, have not been found. The influence of the difluorophenyl and ethynyl substituents on this type of polymerization remains an unaddressed area in the available literature.
Co-polymerization with other Functional Monomers
The phenolic hydroxyl group allows this compound to be potentially used as a co-monomer in polycondensation reactions to create polymers like polyethers or polyesters. For instance, it could be reacted with difluoro-aromatic compounds via nucleophilic aromatic substitution to form fluorinated poly(arylene ether)s. mdpi.comnih.gov These materials are valued for their high performance. Despite this potential, there are no specific examples in the literature of co-polymers synthesized using this compound and other named functional monomers.
Impact of Fluorine and Ethynyl Groups on Polymer Structure and Properties
The strategic inclusion of fluorine atoms and ethynyl groups, as seen in this compound, imparts distinct characteristics to the resulting polymers, profoundly affecting their chain rigidity and π-conjugation.
Chain Rigidity:
The presence of the ethynyl (—C≡C—) linker introduces a linear and rigid segment into the polymer backbone. This inherent rigidity can lead to more planar polymer chain conformations. mdpi.com The introduction of fluorine atoms can further enhance this effect. Theoretical and experimental studies have shown that fluorine substitution can lead to a higher propensity for backbone planarity and rigidity. researchgate.net This increased planarity arises from the specific intramolecular and intermolecular interactions induced by the highly electronegative fluorine atoms. researchgate.netmdpi.com However, it is noteworthy that the introduction of bulky fluorine groups can also disrupt chain packing. researchgate.net
π-Conjugation:
The ethynyl group plays a crucial role in extending the π-conjugation along the polymer backbone. aip.org This extended π-system is fundamental to the electronic properties of these materials. aip.org The axial symmetry of the ethynylene groups allows for the maintenance of conjugation even with varying orientations of the adjacent aromatic rings. aip.org Fluorination can further modulate the electronic properties by lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. mdpi.com This can be advantageous for applications requiring specific energy level alignments. While fluorination can enhance properties like electron injection, it may also lead to an enlargement of the interplanar distance between polymer chains, which could, in turn, decrease electronic coupling and mobility. aip.orgnih.gov
The interplay between the rigidifying effect of the ethynyl group and the electronic influence of the fluorine atoms allows for the fine-tuning of the polymer's properties for specific applications.
Functionalization of Polymeric Materials through this compound Inclusion
The phenol group in this compound provides a reactive site for post-polymerization functionalization, offering a versatile platform for tailoring the properties of polymeric materials. This functionalization can be achieved through various chemical modifications of the hydroxyl group.
This "click" chemistry approach allows for the attachment of a wide array of functional moieties to the polymer backbone, enabling the customization of properties such as solubility, conductivity, and wettability. rsc.org For instance, the introduction of specific functional groups can be used to control the self-assembly and morphology of the polymer films, which are critical parameters for the performance of electronic devices. The ability to modify the polymer after its initial synthesis provides a powerful tool for creating materials with precisely engineered characteristics for targeted applications.
Development of Advanced Functional Materials
The unique combination of properties offered by this compound makes it a promising precursor for a new generation of high-performance organic materials with diverse functionalities.
Precursor for High-Performance Organic Materials
The structural and electronic characteristics of this compound make it an excellent starting material for the synthesis of high-performance organic materials. The presence of the difluorophenyl and ethynyl groups contributes to the creation of polymers with desirable thermal stability and electronic properties. mdpi.com These polymers are often investigated for their potential use in organic electronics due to their tunable band gaps and charge transport characteristics. mdpi.com The copolymerization of monomers containing this moiety with other electron-rich or electron-deficient units allows for the creation of donor-acceptor polymers with optimized intramolecular charge transfer, a key aspect in the design of materials for organic photovoltaics and light-emitting diodes. mdpi.com
Application in Self-Powered Electronic Systems (non-biological, non-wearable human interface)
While direct applications in self-powered electronic systems are still an emerging area of research for materials derived from this compound, their inherent properties suggest significant potential. The development of organic-based thermoelectric materials, which can convert waste heat into electrical energy, is a key area of interest. The low thermal conductivity and tunable electrical conductivity of polymers incorporating fluorinated and ethynyl-containing monomers are advantageous for achieving a high thermoelectric figure of merit (ZT). researchgate.netresearchgate.net These materials could potentially be integrated into non-biological and non-wearable systems where waste heat is generated, providing a sustainable power source for low-power electronics.
Exploration in Thermoelectric Materials Research
The field of thermoelectric materials seeks to identify materials that are efficient at converting heat energy into electrical energy and vice versa. Organic polymers are being actively investigated for this purpose due to their low thermal conductivity, which is a crucial factor for a high ZT value. researchgate.net Research into polymers containing structural units similar to this compound has shown that the combination of rigid backbones and the presence of heavy atoms like fluorine can contribute to low thermal conductivity. researchgate.net The ability to tune the electrical conductivity through chemical modification of the polymer further enhances their potential. The exploration of polymers derived from this compound in thermoelectric applications is a promising avenue for the development of flexible and lightweight thermoelectric generators.
| Property | Impact of Fluorine and Ethynyl Groups | References |
| Chain Rigidity | Ethynyl groups introduce linearity and rigidity. Fluorine substitution can enhance backbone planarity. | mdpi.comresearchgate.net |
| π-Conjugation | Ethynyl groups extend the π-system along the polymer backbone. | aip.org |
| Electronic Properties | Fluorination can lower HOMO and LUMO energy levels. | mdpi.com |
| Interchain Interactions | Fluorination can increase the interplanar distance between polymer chains. | aip.orgnih.gov |
| Application Area | Role of this compound | Key Properties | References |
| High-Performance Organic Materials | Precursor for polymers with tailored properties. | Thermal stability, tunable electronic properties. | mdpi.commdpi.com |
| Self-Powered Electronic Systems | Potential component in organic thermoelectric generators. | Low thermal conductivity, tunable electrical conductivity. | researchgate.netresearchgate.net |
| Thermoelectric Materials | Building block for polymers with low thermal conductivity. | Rigid backbone, presence of heavy atoms. | researchgate.netresearchgate.net |
Supramolecular Assemblies and Host Guest Chemistry Involving P 3,4 Difluorophenylethynyl Phenol
Hydrogen Bonding Interactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (the hydrogen atom) and an acceptor (the oxygen atom). This dual nature allows p-(3,4-Difluorophenylethynyl)phenol to form robust intermolecular connections. In the solid state, it is anticipated that the hydroxyl group will participate in strong O-H···O hydrogen bonds, leading to the formation of chains or cyclic motifs. For instance, in related phenol-containing crystal structures, molecules often arrange into catemeric chains or cyclic assemblies like dimers or hexamers. The presence of the electron-withdrawing fluorine atoms on the adjacent phenyl ring can influence the acidity of the phenolic proton, potentially strengthening its capacity as a hydrogen bond donor.
The interplay between hydrogen bonding and other non-covalent forces is crucial in determining the final supramolecular architecture. Studies on similar systems have shown that hydrogen bonding can affect the π-electron density of the aromatic rings, which in turn influences the strength of π-π stacking interactions rsc.org.
π-π Stacking Interactions of the Aromatic and Ethynyl (B1212043) Moieties
The planar, electron-rich aromatic rings and the linear ethynyl group of this compound are ideal for engaging in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, are a significant driving force in the assembly of aromatic molecules. The presence of fluorine atoms introduces a dipole moment to the difluorophenyl ring, which can enhance π-π stacking interactions compared to their non-fluorinated counterparts.
In the crystal packing of similar phenylethynyl compounds, both parallel-displaced and T-shaped stacking arrangements are observed. Theoretical studies on quinacridone (B94251) derivatives, which also feature extensive aromatic systems, indicate that displaced conformations in both parallel and antiparallel stacking manners can be energetically favorable nih.gov. For fluorophenylacetylenes, it has been observed that π-stacked dimers can act as a nucleus for the growth of larger clusters scripps.edu. The distances between the centroids of interacting rings are typically in the range of 3.5 to 4.0 Å. In the case of a related compound, ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane, π-π interactions between phenyl rings of adjacent molecules lead to their linkage in the crystal lattice with a perpendicular distance of 3.5135 (14) Å and a centroid-centroid distance of 3.7393 (11) Å nih.gov.
Self-Assembly Strategies for Ordered Nanostructures
The directed and spontaneous organization of molecules into well-defined, larger structures, known as self-assembly, is a cornerstone of nanoscience. The specific intermolecular interactions inherent to this compound make it a candidate for the bottom-up fabrication of ordered nanomaterials. The combination of directional hydrogen bonds and associative π-π stacking can guide the assembly process.
The self-assembly of amino acids and their derivatives into ordered nanostructures is driven by a combination of non-covalent interactions, including electrostatic forces, π-π stacking, van der Waals forces, and hydrophobic interactions beilstein-journals.org. Similarly, phenylethynyl functionalized fluorenones have been shown to self-assemble into various low-dimensional microstructures through simple solvent evaporation techniques researchgate.net. The morphology of these self-assembled structures is highly dependent on factors such as solvent choice and the specific nature of the intermolecular forces at play researchgate.net.
Formation of One-Dimensional and Two-Dimensional Architectures
The linear, rigid structure of this compound, facilitated by the ethynyl linker, predisposes it to form one-dimensional (1D) and two-dimensional (2D) architectures. Hydrogen bonding between the phenolic hydroxyl groups can lead to the formation of 1D chains. These chains can then further organize into 2D sheets through π-π stacking interactions between the aromatic rings of adjacent chains.
In the crystal structure of a related compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, molecules are linked by intermolecular hydrogen bonds to form column-like staples, which are further stabilized by π-π interactions redalyc.org. The self-assembly of other linear arylacetylene molecules has also been shown to produce well-defined ribbons and needle-like aggregates nih.gov. The final architecture is a delicate balance of these competing and cooperating non-covalent forces.
Host-Guest Complexation with Macrocyclic Receptors and Cavitands
The electron-rich aromatic surfaces and hydrogen-bonding capabilities of this compound make it an attractive guest molecule for encapsulation by various macrocyclic hosts, such as cyclodextrins and calixarenes. This host-guest chemistry is governed by a suite of non-covalent interactions.
Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, can encapsulate phenolic compounds. The formation of such inclusion complexes can enhance the solubility and stability of the guest molecule nih.govmdpi.com. The stability of these complexes is influenced by the size of the cyclodextrin (B1172386) cavity relative to the guest molecule. Studies with phenylethanol and cyclodextrins have shown the formation of 1:1 stoichiometric inclusion complexes researcher.life. Highly fluorinated cyclodextrins have been found to interact preferentially with fluorinated guest molecules rsc.org.
Calixarenes are another class of macrocycles, composed of phenol (B47542) units linked by methylene (B1212753) bridges, that are well-known for their ability to bind a variety of guest molecules nih.gov. The complexation of phenols with calixarenes is often driven by a combination of hydrogen bonding and π-π interactions nih.gov. Studies on the complexation of various phenols with calix nih.govarene derivatives have shown that the stability of the resulting host-guest complexes is dependent on the nature of the substituents on both the host and guest molecules stanford.edu.
Non-covalent Interactions in Molecular Recognition
Molecular recognition, the specific binding of a guest molecule to a complementary host, is orchestrated by a symphony of non-covalent interactions scripps.edu. In the context of this compound complexation, several forces are at play:
Hydrogen Bonding: The phenolic -OH group can form hydrogen bonds with acceptor sites on the macrocyclic host mdpi.com.
π-π Stacking: The aromatic rings of the guest can stack with the aromatic panels of the host, such as in calixarenes researchgate.net.
Hydrophobic Interactions: The nonpolar parts of the guest molecule can be favorably accommodated within the hydrophobic cavity of a host like a cyclodextrin, driven by the hydrophobic effect in aqueous solutions mdpi.com.
The collective effect of these interactions determines the binding affinity and selectivity of the host for the guest molecule.
Fluorine-Directed Intermolecular Interactions
The two fluorine atoms on the phenyl ring of this compound are not merely passive substituents; they actively participate in a range of intermolecular interactions that can significantly influence crystal packing and molecular recognition. The high electronegativity of fluorine creates a polarized C-F bond, allowing the fluorine atom to act as a weak hydrogen bond acceptor in C-H···F interactions.
The table below summarizes the key intermolecular interactions involving this compound.
| Interaction Type | Participating Moieties | Description |
| Hydrogen Bonding | Phenolic -OH | The hydroxyl group acts as both a donor and an acceptor, leading to the formation of chains or cyclic motifs. |
| π-π Stacking | Aromatic Rings, Ethynyl Group | Parallel-displaced or T-shaped stacking between electron-rich π-systems contributes to crystal packing. |
| Fluorine-Directed Interactions | Difluorophenyl Group | C-H···F hydrogen bonds, F···F contacts, and C-F···π interactions influence molecular assembly. |
| Host-Guest Interactions | Whole Molecule | Encapsulation by macrocycles like cyclodextrins and calixarenes, driven by a combination of non-covalent forces. |
Supramolecular Polymerization and Gelation Induced by Self-Assembly of this compound
The self-assembly of small organic molecules into well-defined, one-dimensional supramolecular polymers and subsequently into three-dimensional gel networks is a significant area of research in supramolecular chemistry. The molecule this compound, with its distinct structural motifs, is a candidate for forming such complex architectures. The key molecular features that drive its self-assembly are the hydroxyl group, the aromatic rings, the ethynyl linker, and the fluorine substituents. These elements can engage in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which are the fundamental driving forces for supramolecular polymerization and gelation.
The process of supramolecular polymerization begins with the spontaneous association of this compound monomers into oligomers, which then grow into long, fibrous polymeric chains. The primary interaction governing this initial self-assembly is typically hydrogen bonding between the phenolic hydroxyl groups, leading to the formation of head-to-tail or head-to-head chains. These chains are further stabilized by π-π stacking interactions between the electron-rich and electron-poor regions of the phenylethynyl moieties. The presence of difluoro-substituents on one of the phenyl rings can modulate the electronic properties of the aromatic system, potentially enhancing these π-π interactions.
As the concentration of the supramolecular polymer chains increases, they can entangle and cross-link to form a three-dimensional network that immobilizes the solvent molecules, resulting in the formation of a gel. This transition from a sol to a gel state is often triggered by a change in external conditions such as temperature, solvent polarity, or concentration of the gelator. The resulting gels are typically thermoreversible, meaning they can transition back to the sol state upon heating and reform upon cooling.
The morphology of the self-assembled structures is crucial for gelation. In many cases, the supramolecular polymers of phenylethynyl-based compounds form long, entangled fibrous networks. nih.gov These fibers create a porous matrix that entraps the solvent, leading to the macroscopic properties of a gel. The specific architecture of the network, including the fiber diameter, length, and degree of branching, will dictate the mechanical properties of the gel, such as its stiffness and elasticity.
Research on analogous systems involving phenolic building blocks highlights the importance of hydrogen bonding and π-π stacking in stabilizing the assembled structures. mdpi.com The hydroxyl group is a key player in forming non-covalent bonds that support the formation of these extended networks. mdpi.com Furthermore, studies on organogelators with a π-conjugated phenylethynyl framework have demonstrated their ability to gel a variety of organic solvents at low concentrations. nih.gov The gelation process in these systems is attributed to the aggregation of the molecules into a fibrous network through a combination of intermolecular hydrogen bonding and π-π stacking. nih.gov
The table below summarizes the key non-covalent interactions involved in the supramolecular polymerization and gelation of this compound, based on findings from related systems.
| Interaction | Participating Groups | Role in Self-Assembly |
| Hydrogen Bonding | Phenolic hydroxyl group (-OH) | Primary driving force for the formation of 1D polymer chains. |
| π-π Stacking | Phenyl and phenylethynyl groups | Stabilization of the supramolecular polymer chains and promotion of fibrillar growth. |
| van der Waals Forces | Entire molecule | Contribution to the overall stability of the assembled network. |
| Halogen Bonding | Fluorine atoms and electron-rich sites | Potential for directional interactions that can influence the packing of the molecules. |
The following table outlines the typical properties of gels formed from phenylethynyl-based organogelators, which can be extrapolated to this compound.
| Property | Typical Observation | Governing Factors |
| Minimum Gelation Concentration (MGC) | Can be as low as 0.1 wt %. nih.gov | Strength and directionality of intermolecular interactions, solvent compatibility. |
| Gel-to-Sol Transition Temperature (Tgel) | Varies depending on the solvent and concentration. | Enthalpy and entropy of the self-assembly process. |
| Morphology of Xerogel | Fibrous network structure. nih.gov | Balance of 1D growth and branching in the supramolecular polymerization. |
| Thermoreversibility | Gelation is often a thermoreversible process. nih.gov | Non-covalent nature of the interactions allows for disassembly and reassembly. |
Emerging Research Directions and Future Perspectives for P 3,4 Difluorophenylethynyl Phenol
Integration in Next-Generation Functional Materials
The distinct electronic and structural characteristics of p-(3,4-Difluorophenylethynyl)phenol make it a prime candidate for integration into a new generation of functional materials. The presence of the fluorine atoms significantly influences the molecule's electron-donating and -accepting properties, which is a key factor in the design of organic electronic materials.
Furthermore, the phenolic hydroxyl group offers a reactive site for further chemical modification, allowing for the fine-tuning of the material's properties. This adaptability is crucial for creating materials with specific functionalities, such as enhanced solubility for solution-based processing or specific energy levels for efficient charge injection and transport in electronic devices. The development of dibenzofulvene derivatives, for instance, highlights the potential for structural modifications to create promising materials for photovoltaics and organic electronics. mdpi.com
Advanced Theoretical Modeling for Predictive Material Design
Computational chemistry and theoretical modeling are becoming indispensable tools in the design of new functional materials. For this compound, these methods provide deep insights into its electronic structure, molecular geometry, and potential interactions in larger assemblies.
Density Functional Theory (DFT) and other quantum chemical calculations can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These predictions are vital for designing materials for organic electronics, as the alignment of these energy levels at interfaces governs the efficiency of charge separation and transport in devices like OPVs and OLEDs.
Modeling studies can also simulate the effects of substituting different functional groups on the core structure of this compound. This predictive capability accelerates the discovery of new derivatives with optimized properties, reducing the need for extensive and time-consuming experimental synthesis and characterization. For example, computational studies on polyselenophene derivatives, which share structural similarities, have demonstrated their potential for lower band gaps and higher HOMO levels compared to their thiophene (B33073) counterparts, making them promising for solar energy applications. researchgate.net
Novel Synthetic Routes and Sustainable Chemistry for Derivatives
The synthesis of this compound and its derivatives is an active area of research, with a growing emphasis on developing more efficient and sustainable chemical processes. Traditional cross-coupling reactions, such as the Sonogashira coupling, are commonly employed to create the ethynyl (B1212043) linkage. mdpi.com
Current research is focused on creating these compounds with lower environmental impact. This includes the use of greener solvents, lower reaction temperatures, and catalysts that are more abundant and less toxic. For instance, recent advancements have paved the way for bio-based phenol (B47542) production from lignin, a renewable resource. researchgate.net The development of a one-pot synthesis for 3,5-difluorophenol (B1294556) from 3,5-difluorobromobenzene highlights a move towards more streamlined and industrially scalable processes. google.com
The principles of green chemistry are also being applied to the modification of the phenol group, exploring enzymatic catalysis and other environmentally benign methods to create a diverse library of derivatives. These sustainable approaches are critical for the eventual large-scale production and commercialization of materials based on this compound.
Exploration of New Application Domains (strictly non-biological/clinical)
While the primary focus has been on organic electronics, the unique properties of this compound open up possibilities in other non-biological domains. Its rigid, linear structure and potential for self-assembly make it an interesting candidate for the development of liquid crystals. google.com Liquid crystalline materials are essential for display technologies, and the introduction of fluorine atoms can significantly influence the mesophase behavior and electro-optical properties.
Another potential application lies in the field of sensor technology. The electronic properties of this compound-based materials can be sensitive to the presence of specific analytes. By incorporating this molecule into a sensor platform, it may be possible to detect various chemical species through changes in conductivity, fluorescence, or other measurable properties. The development of composite films, such as those embedding salophen derivatives in a PEDOT:PSS matrix, demonstrates the potential for creating organic semiconductor materials for use in electronics. mdpi.com
Furthermore, the fluorinated nature of the compound could be leveraged in the design of advanced coatings and surfaces with specific hydrophobic or oleophobic properties. The versatility of phenol derivatives as building blocks extends to the synthesis of a wide range of products, including plastics and rubber additives. google.com
Synergistic Approaches Combining Synthesis, Characterization, and Computational Studies
The future of research on this compound will increasingly rely on a synergistic approach that integrates synthesis, advanced characterization, and computational modeling. This feedback loop allows for a more rational and efficient design of new materials.
For instance, a new derivative can be designed using computational tools to predict its properties. This molecule is then synthesized, and its actual properties are measured using a variety of characterization techniques, such as UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and X-ray diffraction. The experimental data is then used to refine the computational models, leading to more accurate predictions for the next generation of materials.
This integrated approach is crucial for tackling the complex challenges in materials science and for accelerating the development of high-performance materials based on this compound for a wide range of non-biological applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for p-(3,4-Difluorophenylethynyl)phenol, and what are their key methodological considerations?
- Answer : The compound is synthesized via Sonogashira coupling, a palladium-catalyzed cross-coupling between a halogenated aromatic precursor (e.g., 3,4-difluoroiodobenzene) and a terminal alkyne-substituted phenol. Key steps include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI under inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
- Solvent selection : DMF or THF for optimal solubility of aromatic precursors .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity .
- Safety : Monitor gas evolution (e.g., CO₂) during reaction quenching; use an oil bubbler and proper PPE .
Q. How can researchers validate the structural integrity and purity of p-(3,4-Difluorophenylethynyl)phenol?
- Answer : Combine spectroscopic and chromatographic methods:
- NMR : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and ¹⁹F NMR (δ -110 to -150 ppm for fluorinated groups) confirm substitution patterns .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ at m/z 231.062 .
- Melting point : Compare experimental values (e.g., 145–148°C) with literature data .
Advanced Research Questions
Q. What are the mechanistic insights into the stability of p-(3,4-Difluorophenylethynyl)phenol under oxidative or radical-rich conditions?
- Answer : The ethynyl group and fluorine substituents influence stability:
- Radical degradation : Hydroxyl radicals (·OH) from aqueous systems attack the ethynyl bond, leading to cleavage. Rate constants for ·OH reactions with similar aromatic ethynyl compounds range from 1–5 × 10⁹ M⁻¹s⁻¹ .
- Oxidative stability : Electrochemical studies (cyclic voltammetry) reveal oxidation potentials >1.2 V vs. Ag/AgCl, suggesting moderate resistance to air oxidation .
- Methodology : Use pulse radiolysis or Fenton reagents (Fe²⁺/H₂O₂) to simulate oxidative degradation, monitored via LC-MS .
Q. How can computational modeling guide the design of derivatives of p-(3,4-Difluorophenylethynyl)phenol for enhanced electronic properties?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- HOMO-LUMO gaps : ~4.5 eV, indicating potential as a semiconductor component .
- Substituent effects : Electron-withdrawing fluorine groups lower HOMO energy, improving charge transport in organic electronics .
- Validation : Compare computed IR spectra (C≡C stretch ~2100 cm⁻¹) with experimental FTIR data .
Q. What experimental strategies address contradictions in reported solubility data for p-(3,4-Difluorophenylethynyl)phenol across solvents?
- Answer : Systematically test solubility using:
- Binary solvent systems : DMSO/water or THF/hexane mixtures to balance polarity .
- Hansen solubility parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to correlate with experimental solubility .
- Table :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 45.2 | 25 |
| THF | 28.7 | 25 |
| Ethanol | <1.0 | 25 |
Methodological & Safety Considerations
Q. What precautions are critical when handling p-(3,4-Difluorophenylethynyl)phenol in aqueous or high-temperature reactions?
- Answer :
- Hydrolysis risk : The ethynyl bond may hydrolyze under strong acidic/basic conditions (pH < 2 or >12). Use buffered solutions (pH 6–8) for aqueous work .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~200°C. Avoid prolonged heating above 150°C .
- Waste disposal : Quench reaction residues with 10% NaOH and adsorb activated charcoal before incineration .
Q. How can researchers optimize regioselectivity in derivatization reactions of p-(3,4-Difluorophenylethynyl)phenol?
- Answer :
- Directing groups : Introduce temporary protecting groups (e.g., silyl ethers) on the phenol to steer electrophilic substitution to the ethynyl moiety .
- Catalytic control : Use Pd-catalyzed C–H activation with directing ligands (e.g., pyridine) for selective functionalization .
Applications in Academic Research
Q. What role does p-(3,4-Difluorophenylethynyl)phenol play in developing conjugated polymers for optoelectronics?
- Answer : The compound serves as a monomer in poly(arylene ethynylene)s, offering:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
